Desertomycin A is a naturally occurring macrolide antibiotic belonging to the desertomycin/oasomycin family. It is produced by various Streptomyces species, including Streptomyces macronensis, Streptomyces spectabilis, Streptomyces althioticus, and Streptomyces olivaceus. [, , , , , , ] These bacteria are commonly found in soil and marine environments. [, , ] Desertomycin A exhibits a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria, including clinically relevant antibiotic-resistant pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. [] It also exhibits antifungal activity against various yeast and filamentous fungi. [, , ] Furthermore, Desertomycin A has been found to inhibit de novo cholesterol biosynthesis and affect the viability of tumor cell lines such as human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1). [, ]
While the total synthesis of Desertomycin A has been achieved, the process is complex and involves multiple steps. [] One approach involves the separate synthesis of the C1-C12 and C13-C28 subunits followed by their union using the Julia coupling reaction. [] This approach highlights the need for stereoselective methodologies to achieve the desired stereochemistry in the final product. Another study reported the isolation of a new analogue, Desertomycin H, using a modified crowded plate technique (mCPT) involving complex microbial interactions. [] This technique exploits the biosynthetic potential encoded in the genomes of cultivatable bacteria, potentially offering a more efficient method to obtain Desertomycin A and its analogues.
Desertomycin A possesses a complex molecular structure characterized by a 42-membered macrolactone ring. [, , ] It also contains multiple chiral centers and functional groups, including hydroxyl groups, an amino group, and a mannose sugar moiety. [, , ] The presence of a guanidino form, Desertomycin B, indicates that the final step in Desertomycin A biosynthesis involves a de-amidinase enzyme. [] The complex structure and stereochemical intricacies of Desertomycin A make it a challenging target for synthesis and structure elucidation. Early studies relied on extensive spectroscopic analysis, including NMR and mass spectrometry, to determine its structure. [, ] Later research employed advanced two-dimensional NMR techniques and fast-atom bombardment mass spectrometry to confirm the structure and elucidate the stereochemistry of Desertomycin A and its analogues. [, ]
Desertomycin A exerts its antifungal activity by interfering with fungal cell wall synthesis. [, ] Specifically, it affects the formation of β(1,3)-glucans, a major component of the fungal cell wall. [, ] Although Desertomycin A exhibits minimal direct inhibition of glucan synthetase activity in vitro, it is thought to indirectly interfere with glucan synthesis by disrupting the membrane structure. [, ] This disruption likely involves alterations in phospholipids and localized enzymatic systems within the membrane. [, ] Desertomycin A's structural resemblance to macrolides known for their membrane-acting properties further supports this hypothesis. [, ] Furthermore, research suggests that Desertomycin A disrupts fungal plasma membranes, leading to potassium leakage. [] This membrane disruption contributes to its fungicidal activity. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5